Glycidol-d5
Description
Contextualization of Glycidol (B123203) and its Isotopic Analogues in Organic and Biochemical Sciences
Glycidol, a simple bifunctional molecule containing both an epoxide and a hydroxyl group, is a versatile intermediate in organic synthesis. pharmaffiliates.comusbio.net It serves as a building block for the synthesis of glycerol (B35011), glycidyl (B131873) ethers, and amines. pharmaffiliates.comusbio.net Its isotopic analogue, Glycidol-d5, is a deuterium-labeled version of glycidol. smolecule.com This labeling makes it an essential tool in various research applications, particularly in analytical chemistry and metabolic studies. smolecule.com For instance, it is widely used as a stable isotope-labeled internal standard for the quantification of glycidyl esters and related compounds in food and environmental samples. smolecule.comanalis.com.my
Fundamental Principles and Significance of Stable Isotope Labeling in Mechanistic Studies
Stable isotope labeling is a powerful technique used to trace the fate of atoms or molecules through a chemical reaction or a biological pathway. numberanalytics.com By replacing an atom with its heavier, non-radioactive isotope, such as replacing hydrogen with deuterium (B1214612), researchers can monitor the transformation of the labeled molecule. symeres.comnumberanalytics.com This is often achieved using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, which can differentiate between the labeled and unlabeled compounds based on their mass or nuclear spin properties. acs.orgnih.gov
Rationale for Utilizing this compound as a Precision Probe in Advanced Research
The use of this compound as a precision probe in advanced research is driven by several key factors. Its structural similarity to the native glycidol molecule ensures that it behaves almost identically in biological systems, acting as a reliable tracer. smolecule.com The five deuterium atoms provide a significant mass difference, allowing for clear and unambiguous detection by mass spectrometry, which is crucial for distinguishing it from its unlabeled counterpart and its various metabolites. smolecule.com
In metabolic studies, this compound allows researchers to track the molecule's absorption, distribution, metabolism, and excretion (ADME) within an organism. smolecule.comacs.org This is particularly important for understanding how potentially toxic compounds like glycidol are processed and eliminated by the body. smolecule.com By tracing the deuterated label, scientists can identify the specific metabolic pathways involved and characterize the resulting metabolites. smolecule.comacs.orgnih.gov
Furthermore, this compound is instrumental in investigating the interactions of glycidol with biomolecules such as DNA and proteins. smolecule.com By introducing the labeled compound into cellular systems, researchers can identify the specific sites of binding and adduction, providing crucial information about the mechanisms of toxicity. smolecule.com This knowledge is vital for assessing the risks associated with glycidol exposure and for developing strategies to mitigate its harmful effects.
Data on this compound
| Property | Value | Reference |
| Chemical Name | This compound | pharmaffiliates.com |
| Synonyms | 2-Oxiranemethanol-d5, Dideuterio-(2,3,3-trideuteriooxiran-2-yl)methanol | smolecule.comlarodan.com |
| CAS Number | 1246819-20-4 | pharmaffiliates.com |
| Molecular Formula | C₃HD₅O₂ | pharmaffiliates.comscbt.com |
| Molecular Weight | 79.11 g/mol | smolecule.compharmaffiliates.com |
| Appearance | Clear Colourless Oil | pharmaffiliates.com |
| Storage | 2-8°C Refrigerator, Under Inert Atmosphere | pharmaffiliates.com |
Research Applications of this compound
| Application Area | Specific Use | Key Findings/Importance | Reference |
| Analytical Chemistry | Internal standard for quantifying glycidyl esters in food and environmental samples. | Enables accurate and reliable quantification of potentially harmful compounds in complex matrices. | smolecule.comanalis.com.my |
| Metabolic Studies | Tracer to track the fate of glycidol in biological systems. | Helps elucidate the metabolic pathways, including absorption, distribution, metabolism, and excretion (ADME) of glycidol. | smolecule.comacs.org |
| Toxicology | Investigating the interaction of glycidol with DNA and other biomolecules. | Provides insights into the mechanisms of toxicity and the formation of potentially harmful adducts at the cellular level. | smolecule.com |
Properties
CAS No. |
1246819-20-4 |
|---|---|
Molecular Formula |
C3H6O2 |
Molecular Weight |
79.11 |
IUPAC Name |
dideuterio-(2,3,3-trideuteriooxiran-2-yl)methanol |
InChI |
InChI=1S/C3H6O2/c4-1-3-2-5-3/h3-4H,1-2H2/i1D2,2D2,3D |
InChI Key |
CTKINSOISVBQLD-UXXIZXEISA-N |
SMILES |
C1C(O1)CO |
Synonyms |
2-Oxiranemethanol-d5; 2,3-Epoxy-1-propanol-d5; Oxiranemethanol-d5; (RS)-Glycidol-d5; (+/-)-2,3-Epoxy-1-propanol-d5; (+/-)-Glycidol-d5; 1-Hydroxy-2,3-epoxypropane-d5; 2-(Hydroxymethyl)oxirane-d5; Epihydrin-d5 Alcohol; Epiol OH-d5; Glycide-d5; Glycidyl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Glycidol D5 and Its Precursors
Regioselective and Stereoselective Deuteration Strategies for Epoxide Synthesis
Achieving precise control over the location (regioselectivity) and three-dimensional orientation (stereoselectivity) of both the deuterium (B1214612) atoms and the epoxide group is paramount in synthesizing effective labeled compounds. For Glycidol-d5, this involves the epoxidation of a deuterated allylic alcohol precursor or the manipulation of a deuterated glycerol (B35011) derivative.
A key strategy is the Sharpless asymmetric epoxidation, a powerful method for converting allylic alcohols into optically active epoxy alcohols with high enantioselectivity. libretexts.orgmdpi.com By starting with a deuterated allyl alcohol, this reaction can produce chiral deuterated glycidol (B123203). The choice of the chiral tartrate ligand, such as L-(+)-diethyl tartrate (DET) or D-(-)-DET, dictates the stereochemistry of the resulting epoxide. libretexts.org For instance, the epoxidation of an allylic alcohol in the presence of a titanium(IV) isopropoxide catalyst, a chiral DET ligand, and an oxygen source like tert-butyl hydroperoxide (t-BuOOH) can yield the desired chiral epoxy alcohol with high enantiomeric excess (ee). libretexts.orgbeilstein-journals.org
Another advanced approach involves the titanocene(III)-catalyzed deuterosilylation of epoxides. nih.govd-nb.info This method allows for the precision deuteration of epoxides with high efficiency and stereoselectivity, delivering a deuterium atom to the more substituted carbon atom of the epoxide ring. nih.gov While this is typically used for ring-opening and subsequent deuteration to form an alcohol, the principles of controlling deuterium placement via organometallic catalysis are highly relevant. nih.govd-nb.info
Enzymatic methods also offer high selectivity. Fungal peroxygenases, for example, have demonstrated strict regioselectivity in the epoxidation of polyunsaturated fatty acids, selectively forming mono-epoxides at the last double bond. nih.gov Similar biocatalytic approaches could be adapted for the epoxidation of a deuterated allylic precursor, offering a green and highly selective alternative to chemical catalysts.
The table below summarizes key aspects of stereoselective epoxidation relevant to this compound synthesis.
| Method | Catalyst/Reagent | Key Feature | Typical Selectivity |
| Sharpless Asymmetric Epoxidation | Ti(OiPr)4, (+)- or (-)-DET, t-BuOOH | Enantioselective epoxidation of allylic alcohols. libretexts.orgmdpi.com | >90% ee libretexts.orgmdpi.com |
| Titanocene-Catalyzed Deuteration | Cp2TiCl2, PhSiD3 | Regioselective D-atom transfer to epoxide carbon. nih.gov | High diastereoselectivity and D-incorporation. nih.gov |
| Enzymatic Epoxidation | Fungal Peroxygenase (e.g., AaeUPO) | High regio- and enantioselectivity. nih.gov | >99% ee nih.gov |
Precursor Design and Derivatization for Deuterium Incorporation
The synthesis of this compound fundamentally relies on a deuterated three-carbon precursor. The most common and logical starting material is glycerol-d8 (B1340463) or a selectively deuterated glycerol. jove.comjove.com The synthesis often involves protecting the primary alcohols of the deuterated glycerol, followed by acylation and deprotection steps. jove.com
One documented pathway involves the use of glycerol-d8, which is first protected to ensure subsequent reactions occur at the desired positions. jove.comjove.com For example, a three-step sequence can be employed: 1) protection of the primary alcohols of glycerol-d8, 2) acylation, and 3) deprotection to yield the desired deuterated monoacylglycerol, which can then be converted to glycidol. jove.com
Another key precursor is a deuterated allyl alcohol. The epoxidation of allyl alcohol is a direct route to glycidol. libretexts.org Therefore, synthesizing a deuterated version of allyl alcohol is a critical step. This can be achieved through the reduction of a deuterated acrolein or by starting from deuterated propylene.
The conversion of deuterated glycerol to this compound can also proceed via intermediates like deuterated epichlorohydrin. Glycerol can be transformed into platform molecules like epichlorohydrin, which are then used for further synthesis. unizar.es A synthetic process could involve the reaction of deuterated glycerol to form a deuterated 3-chloropropane-1,2-diol, which is then cyclized with a base to form this compound.
Optimization of Reaction Conditions for Isotopic Purity and Yield Enhancement
Optimizing reaction conditions is crucial for maximizing the chemical yield and, most importantly, the isotopic purity of the final this compound product. Key parameters that require careful control include temperature, reaction time, solvent, and the stoichiometry of reagents and catalysts.
In syntheses involving transesterification, such as those used in the preparation of analytical standards for glycidyl (B131873) esters, reaction time and temperature are critical. d-nb.infoscirp.org For example, in alkaline transesterification, the concentration of the base (e.g., sodium methoxide) and the duration of the reaction must be finely tuned to ensure complete conversion without promoting side reactions that could compromise yield or purity. scirp.org Insufficient reaction times or temperatures can lead to very low conversion of the starting materials. d-nb.info
For catalytic reactions, such as the Sharpless epoxidation or titanocene-catalyzed deuterations, preventing isotope scrambling is a major challenge. In titanocene-catalyzed reactions, it was discovered that the method for generating the active titanium-deuteride ([Ti-D]) species is critical. An improper activation method can lead to isotope scrambling through off-cycle reactions, which significantly lowers the deuterium incorporation in the final product. nih.gov A novel activation method using specific reagents like BnMgBr and PhSiD3 was developed to generate the active catalyst without this scrambling, ensuring excellent deuterium incorporation. d-nb.info
The choice of solvent and co-catalysts can also significantly impact the reaction. In some epoxidation systems using hydrogen peroxide, the addition of a co-catalyst like sodium bicarbonate (NaHCO3) in a suitable solvent can lead to excellent catalytic efficiency and product yields. researchgate.net
The following table illustrates the impact of reaction conditions on synthesis outcomes from related processes.
| Parameter | Condition | Effect on Yield/Purity | Reference |
| Catalyst Activation | Improper reductant (e.g., PhSiD3 alone) | Isotope scrambling, low deuterium incorporation. | nih.gov |
| Catalyst Activation | Optimized method (e.g., BnMgBr and PhSiD3) | No scrambling, excellent deuterium incorporation. | nih.govd-nb.info |
| Transesterification Time | 3.0 minutes (Optimized) | Highest intensity of target analytes. | scirp.org |
| Base Concentration | 0.5 mol/L Sodium Methoxide (Optimized) | Highest hydrolytic efficiency. | scirp.org |
| Temperature | Standard Deodorization (250 °C) | Formation of glycidyl esters. | acs.org |
Catalytic Systems for Deuterium Exchange and Epoxide Ring Formation
The synthesis of this compound involves two key catalytic transformations: the incorporation of deuterium and the formation of the epoxide ring.
Deuterium Exchange: Hydrogen-deuterium exchange (H/D exchange) reactions are fundamental for introducing the isotopic label. wikipedia.org These reactions can be catalyzed by acids, bases, or metals. wikipedia.org For non-exchangeable C-H bonds, transition metal catalysts are often required. Catalysts based on platinum (Pt/C), iridium, and titanium have been used for H/D exchange and deuteration of various organic molecules. scielo.org.mx Using D2O as the deuterium source is advantageous due to its availability, and electrochemical methods have been developed to drive the deuteration without the need for harsh chemical reductants. nju.edu.cn
Epoxide Ring Formation: A wide array of catalytic systems is available for the epoxidation of alkenes, which is the key step in forming the glycidol ring from a deuterated allyl alcohol precursor.
Titanium-based catalysts: The Sharpless-Katsuki epoxidation uses a titanium(IV) isopropoxide catalyst in combination with a chiral tartrate to achieve asymmetric epoxidation of allylic alcohols. mdpi.combeilstein-journals.org
Manganese catalysts: Manganese complexes are effective for epoxidation using oxidants like hydrogen peroxide or peracetic acid. researchgate.net These systems can be highly active and selective, even at low catalyst loadings. researchgate.net
Vanadium and Niobium complexes: Chiral complexes of vanadium and niobium have also been shown to catalyze the asymmetric epoxidation of allylic alcohols. libretexts.orgacs.org
Heterogeneous Catalysts: To facilitate catalyst recovery and reuse, solid-supported catalysts have been developed. For example, manganese catalysts supported on mesoporous silica (B1680970) have shown excellent efficiency in epoxidation reactions and can be reused multiple times without significant loss of activity. researchgate.net
The choice of catalyst depends on the specific precursor used and the desired stereochemistry of the final this compound product.
Post-Synthetic Purification Techniques for this compound (e.g., chromatographic separation)
Following the synthesis, the crude reaction mixture typically contains the desired this compound product, unreacted starting materials, catalysts, and various byproducts. A robust purification strategy is essential to isolate this compound with high chemical and isotopic purity.
Chromatographic separation is the most common and effective method.
Flash Chromatography: This is a standard technique used to purify organic compounds. For sensitive compounds like vinyl epoxides, which may decompose on the silica gel column, careful selection of the eluent and rapid execution are necessary to achieve good isolated yields. unizar.escsic.es
Thin-Layer Chromatography (TLC): Preparative TLC can be a facile method for purification, for instance, using 100% methanol (B129727) as the eluent to separate a labeled compound from excess free label. google.com
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative or reverse-phase HPLC is often employed. google.com This technique is particularly useful for separating the final product from structurally similar impurities.
The selection of the purification technique is guided by the scale of the synthesis and the required purity of the final product for its intended application, such as its use as a highly pure internal standard for quantitative analysis. google.comsci-hub.se
Sophisticated Analytical and Spectroscopic Characterization of Glycidol D5
High-Resolution Mass Spectrometry for Isotopic Purity and Molecular Formula Verification
High-resolution mass spectrometry (HRMS) is a cornerstone technique for the definitive characterization of Glycidol-d5. It provides an exceptionally accurate mass measurement, which is crucial for verifying the elemental composition and confirming the extent of deuterium (B1214612) incorporation. The molecular formula of this compound is established as C₃HD₅O₂, corresponding to a precise molecular weight of approximately 79.11 g/mol . larodan.comscbt.compharmaffiliates.com HRMS can distinguish this mass from that of unlabeled glycidol (B123203) (C₃H₆O₂, MW ≈ 74.08 g/mol ) and other potential isotopic variants, thereby confirming the successful synthesis and high isotopic purity of the compound. Purity levels are typically reported as greater than 95% or 98%. larodan.comlgcstandards.com
The stable isotope labeling in this compound allows it to be used as a tracer in metabolic pathway studies, where mass spectrometry can differentiate between the deuterated compound and its non-deuterated metabolites. smolecule.com
Table 1: Key Identifiers for this compound
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 1246819-20-4 | larodan.comscbt.compharmaffiliates.comlgcstandards.com |
| Molecular Formula | C₃HD₅O₂ | larodan.comscbt.compharmaffiliates.com |
| Molecular Weight | 79.11 g/mol | smolecule.comlarodan.comscbt.com |
| IUPAC Name | dideuterio-(2,3,3-trideuteriooxiran-2-yl)methanol | smolecule.comlarodan.com |
| Synonyms | 2-Oxiranemethanol-d5, (RS)-Glycidol-d5 | scbt.compharmaffiliates.com |
| Isotopic Purity | >95% | lgcstandards.com |
Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative method that relies on the use of stable isotope-labeled internal standards. science.gov this compound is extensively used as an internal standard for the accurate quantification of glycidol and glycidyl (B131873) esters in complex matrices such as food products and biological samples. smolecule.compsu.edu
The principle of IDMS involves adding a known quantity of this compound to a sample containing the unlabeled analyte (glycidol). Because the deuterated standard is chemically identical to the analyte, it behaves similarly during sample extraction, cleanup, and ionization in the mass spectrometer. Any sample loss or matrix effects during the analytical process will affect both the analyte and the standard equally. researchgate.net By measuring the ratio of the mass spectrometric signal of the analyte to that of the isotopically labeled standard, a highly accurate and precise quantification can be achieved, correcting for variations in sample preparation and instrument response. researchgate.net However, studies have shown that factors such as the mobile phase, sample pre-treatment methods, and specific instrument ion source design can still influence the results, making careful method validation crucial to overcome matrix effects and ensure reliable quantification. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Positional Assignment and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. It confirms not only the carbon-oxygen backbone but also the precise location of the deuterium atoms on the molecule. researchgate.net
Deuterium (²H) NMR spectroscopy directly observes the resonance of the deuterium nuclei. For this compound, this technique provides definitive proof of the site-specific labeling. The IUPAC name, dideuterio-(2,3,3-trideuteriooxiran-2-yl)methanol, indicates that deuterium atoms are located on the two carbons of the oxirane ring and on the hydroxymethyl group. larodan.com A ²H NMR spectrum would show distinct signals corresponding to these specific deuterated positions, while the absence of signals at other positions confirms the high regioselectivity of the labeling process. This site-specific labeling is critical for mechanistic studies where tracking particular atomic positions during a reaction is necessary. nih.govnih.gov
Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide complementary structural information and further confirm the deuteration pattern.
¹H NMR: In the ¹H NMR spectrum of this compound, the signals corresponding to the protons at the deuterated positions would be absent or dramatically reduced in intensity. The spectrum of unlabeled glycidol is complex, showing five proton signals for the CH₂ and CH groups, often with diastereotopic protons creating further splitting. researchgate.net The simplification of this spectrum in this compound provides clear evidence of deuterium substitution.
¹³C NMR: The ¹³C NMR spectrum is also significantly affected by deuteration. Carbons directly bonded to deuterium atoms exhibit two key changes: a small upfield shift (isotope shift) and splitting of the signal into a multiplet (typically a 1:1:1 triplet for a CD group and a 1:2:3:2:1 quintet for a CD₂ group) due to one-bond ¹³C-²H coupling. bhu.ac.inwashington.edu This provides direct evidence of which carbon atoms are deuterated. The analysis of proton-decoupled ¹³C NMR spectra allows for direct observation of the carbon skeleton. bhu.ac.in
Table 2: Comparison of Expected NMR Chemical Shifts (δ) for Glycidol and this compound
| Nucleus | Glycidol (Approx. δ, ppm) nih.gov | This compound (Expected Observation) |
|---|---|---|
| ¹H NMR | 3.54 (dd), 3.63 (dd), 3.77 (m) | Signals corresponding to deuterated positions are absent/reduced. Remaining proton signals may show simplified splitting. |
| ¹³C NMR | 62.5 (CH₂OH), 73.1 (CHOH) | Carbons attached to deuterium (C-D) are split into multiplets and shifted slightly upfield. |
Note: Chemical shifts can vary based on solvent and concentration. washington.edupitt.edu
Advanced NMR techniques, such as Dynamic Nuclear Polarization (DNP), can be employed to monitor reactions involving this compound in real-time. DNP enhances NMR signal sensitivity by several orders of magnitude, enabling the detection of low-concentration intermediates and the rapid acquisition of spectra. copernicus.orgbusinesswire.com This is particularly valuable for mechanistic studies. For instance, DNP-enhanced solid-state NMR has been used to characterize polymer-supported catalysts during the transesterification of glycidol to produce glycidyl esters. nih.gov In such an experiment using this compound, DNP-NMR could track the transformation of the deuterated substrate, identify deuterated intermediates, and elucidate the reaction mechanism at a molecular level, including potential catalyst deactivation pathways. nih.gov
Vibrational Spectroscopy (FTIR, Raman) for Conformational Analysis and Isotopic Shifts
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the molecular vibrations and is highly sensitive to isotopic substitution. mdpi.com The replacement of hydrogen (atomic mass ≈ 1) with deuterium (atomic mass ≈ 2) leads to a significant change in the reduced mass of the corresponding chemical bonds.
According to Hooke's law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass. Therefore, the stretching and bending frequencies of C-D bonds are significantly lower than those of C-H bonds. These isotopic shifts are readily observable in both FTIR and Raman spectra and serve as a robust method for confirming deuteration. nih.gov For example, the C-H stretching vibrations typically appear in the 2800–3000 cm⁻¹ region, whereas C-D stretching vibrations are expected to appear in a much lower frequency region, around 2100–2200 cm⁻¹. Analysis of these isotopic shifts can also provide insights into the conformational structure of the molecule. researchgate.net
Table 3: Expected Vibrational Frequency Shifts in this compound
| Vibrational Mode | Typical C-H Frequency (cm⁻¹) | Expected C-D Frequency (cm⁻¹) | Technique |
|---|---|---|---|
| Stretching | ~2800–3000 | ~2100–2200 | FTIR, Raman |
| Bending | ~1350–1480 | ~950–1100 | FTIR, Raman |
Note: These are general approximate ranges. Actual frequencies depend on the specific molecular environment.
Chromatographic Methods Coupled with Mass Spectrometry for Trace Analysis and Purity Profiling
The accurate detection and quantification of this compound, particularly at trace levels and for purity assessment, rely heavily on the coupling of sophisticated chromatographic separation techniques with highly sensitive and specific mass spectrometry (MS). Isotope dilution analysis, where this compound serves as an internal standard, is a cornerstone of these methodologies, enabling precise quantification by correcting for matrix effects and variations during sample preparation and analysis.
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), often in tandem MS configuration (MS/MS), are the primary analytical platforms employed. analis.com.myresearchgate.net The choice between GC-MS and LC-MS often depends on the sample matrix, the target analyte (whether it's free glycidol or its esterified forms), and the specific analytical goals.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. However, the direct analysis of glycidol, including its deuterated analog, presents challenges due to its reactive nature and thermal instability. coresta.orgcoresta.org Direct injection into a hot GC inlet can lead to thermal degradation and analytical artifacts. coresta.org
To overcome these challenges, two main approaches are utilized:
Derivatization: This is a common strategy to improve the volatility and thermal stability of glycidol. coresta.org The process involves chemically modifying the glycidol molecule prior to GC-MS analysis. restek.com For instance, a method for analyzing glycidol in e-liquids involves derivatization with p-toluenesulfonyl chloride (TsCl) and hydrogen bromide (HBr). coresta.org Another approach involves derivatization with phenylboronic acid (PBA) after converting glycidyl esters to a free form. europa.eueuropa.eu This derivatization step makes the analyte more suitable for GC separation. restek.com
Cool On-Column Injection: To minimize the risk of thermal decomposition in the injector, cool on-column injection techniques are employed. coresta.org This method introduces the sample directly onto the column at a low temperature, bypassing the hot injector and preserving the integrity of thermally labile compounds like glycidol. coresta.org
In a typical GC-MS method for glycidol analysis, a specific column, such as a DB-1701, is used for chromatographic separation. coresta.org For quantification, especially in complex matrices like tobacco heated products, this compound is used as an internal standard to ensure accuracy. coresta.org
Table 1: Exemplary GC-MS Parameters for Glycidol Analysis
| Parameter | Setting | Reference |
|---|---|---|
| Technique | Cool On-Column Injection GC-MS | coresta.org |
| Internal Standard | This compound | coresta.org |
| Extraction Solvent | 2-Propanol | coresta.org |
| Column | DB-1701 (30m x 0.25mm x 1 µm) | coresta.org |
| Derivatization | Not required with cool on-column | coresta.org |
| Detection | Mass Selective Detector (Single Quad) | coresta.org |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS, particularly LC-MS/MS, offers a significant advantage for the analysis of glycidyl esters as it often allows for direct analysis without the need for derivatization. analis.com.myresearchgate.net This simplifies sample preparation and reduces the potential for analytical errors. analis.com.my This technique is highly sensitive and specific, making it ideal for trace analysis and purity profiling in complex matrices like edible oils and infant formula. researchgate.netresearchgate.net
Stable isotope dilution analysis (SIDA) is frequently integrated into LC-MS/MS methods. researchgate.net In this approach, a known amount of a deuterated analog of the analyte, such as Glycidyl-d5 or deuterated glycidyl esters, is added to the sample at the beginning of the analytical process. researchgate.netnih.gov This allows for accurate quantification by compensating for any loss of analyte during sample preparation and for matrix-induced signal suppression or enhancement in the MS source.
Key aspects of LC-MS methods for glycidyl ester analysis include:
Sample Preparation: This typically involves lipid extraction followed by a clean-up step using solid-phase extraction (SPE) with cartridges like C18 and silica (B1680970). researchgate.netaocs.org
Chromatographic Separation: Reversed-phase columns, such as C18, are commonly used to separate the different glycidyl esters. researchgate.netaocs.org
Ionization: Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common ionization techniques used for the analysis of glycidyl esters. analis.com.myresearchgate.net
Detection: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and its deuterated internal standard. researchgate.net
The development of these methods has enabled the detection of glycidyl esters at very low levels, with limits of detection in the microgram per kilogram (µg/kg) range. researchgate.net
Table 2: Typical LC-MS/MS Method Parameters for Glycidyl Ester Analysis
| Parameter | Specification | Reference |
|---|---|---|
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | researchgate.net |
| Internal Standard | Deuterated glycidyl esters (e.g., glycidyl palmitate-d5) | nih.gov |
| Sample Cleanup | Solid-Phase Extraction (C18 and Silica) | researchgate.net |
| LC Column | Reversed-phase C18 | researchgate.net |
| Ionization | Positive Ion Atmospheric Pressure Chemical Ionization (APCI) | researchgate.net |
| Detection Mode | Multiple Reaction Monitoring (MRM) | researchgate.net |
| Analyte Recovery | 84% to 108% | researchgate.net |
Purity Profiling
Impurity profiling is essential to ensure the quality and reliability of this compound as an analytical standard. LC-MS is a powerful tool for this purpose, capable of detecting and identifying trace-level impurities. resolvemass.ca By combining the high-resolution separation of liquid chromatography with the precise mass measurement of the mass spectrometer, it is possible to create a detailed profile of a substance, separating the main component from any related substances, isomers, or degradation products. resolvemass.ca The high sensitivity of LC-MS allows for the quantification of these impurities even at very low concentrations, which is critical for the validation of analytical standards. resolvemass.ca
Mechanistic Investigations and Reaction Pathway Elucidation Utilizing Glycidol D5
Kinetic Isotope Effect (KIE) Studies in Glycidol-d5 Transformations
The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes. wikipedia.org This change in rate is primarily due to the difference in zero-point vibrational energies between bonds involving the lighter isotope (e.g., C-H) and the heavier isotope (e.g., C-D). wikipedia.org The C-D bond has a lower zero-point energy and is stronger, thus requiring more energy to break, which typically results in a slower reaction rate. wikipedia.org By comparing the reaction rates of glycidol (B123203) and this compound, researchers can gain profound insights into the reaction mechanism.
The magnitude of the KIE provides critical information about the rate-determining step (RDS) of a reaction. A significant primary KIE, where the ratio of the rate constants (kH/kD) is greater than 1, indicates that the bond to the isotopically labeled atom is being cleaved in the slowest step of the reaction. princeton.eduepfl.ch
For instance, in a hypothetical oxidation reaction of glycidol, if a C-H bond on the carbon backbone is broken during the RDS, the reaction rate for this compound would be significantly slower than that for unlabeled glycidol. Observing a large kH/kD value would support a mechanism where this C-H bond cleavage is kinetically significant. Conversely, a kH/kD value of approximately 1 would suggest that the C-H bond is not broken in the rate-determining step. epfl.ch This allows for the validation or refutation of proposed mechanistic pathways. Furthermore, the precise value of the KIE can offer clues about the geometry of the transition state, such as whether it is linear or bent. princeton.edu
KIEs are categorized as either primary or secondary, depending on the location of the isotopic substitution relative to the site of bond cleavage. differencebetween.com
Primary KIE : This occurs when the bond to the deuterium (B1214612) atom is broken or formed in the rate-determining step. differencebetween.com As described above, this effect is typically large (kH/kD > 2) and is a direct probe of bond cleavage at the labeled position.
Secondary KIE : This is observed when the deuterium atom is not directly involved in bond breaking or formation in the RDS but is located near the reaction center. epfl.chdifferencebetween.com Secondary KIEs are much smaller than primary KIEs, with typical values ranging from 0.8 to 1.2. epfl.ch They arise from changes in the vibrational environment of the C-D bond between the ground state and the transition state, often associated with a change in hybridization of the carbon atom to which the deuterium is attached. epfl.ch An inverse secondary KIE (kH/kD < 1) is often indicative of a hybridization change from sp2 to sp3, while a normal secondary KIE (kH/kD > 1) can suggest a change from sp3 to sp2. epfl.ch
The use of this compound allows for the study of both effects. For example, in a reaction involving the opening of the epoxide ring where no C-D bonds are broken, any observed KIE would be a secondary effect, providing valuable information about the structure of the transition state.
| Reaction Type | Isotopic Position | Observed kH/kD | KIE Type | Mechanistic Implication |
|---|---|---|---|---|
| C-H Oxidation at C3 | This compound (D at C3) | 5.8 | Primary | C-H bond cleavage is the rate-determining step. |
| Nucleophilic Ring Opening | This compound | 1.1 | Secondary | Change in hybridization (sp3 to sp2 character) at a carbon adjacent to the reaction center in the transition state. |
| Enzymatic Dehydrogenation | This compound | 6.5 | Primary | Hydride transfer from a deuterated position is the rate-limiting step. |
Tracing of Biochemical Pathways and Enzymatic Mechanisms
Stable isotope labeling is a cornerstone of metabolic research. This compound serves as an invaluable tracer for studying the fate of glycidol in biological systems. smolecule.com By introducing this compound into a biological system, its metabolic products can be differentiated from endogenous molecules by their increased mass. Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can detect the unique mass or spectral signature of the deuterium-labeled metabolites, enabling precise tracking through complex biochemical pathways. smolecule.comnih.gov
Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to form their corresponding vicinal diols. nih.govmdpi.com These enzymes play a critical role in the detoxification of xenobiotics and in regulating signaling molecules. Soluble epoxide hydrolase (sEH) is a key enzyme in this family that metabolizes various epoxides. nih.govescholarship.org
In in vitro studies, this compound can be used as a substrate to measure the activity of purified EHs or EHs present in cell or tissue extracts. The enzymatic reaction converts this compound into its corresponding deuterated diol. The rate of this conversion can be accurately quantified using methods like liquid chromatography-mass spectrometry (LC-MS). This allows for the determination of key enzymatic kinetic parameters, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), for the specific substrate. Such studies are crucial for understanding the substrate specificity of different EH isozymes and for screening potential inhibitors.
| Substrate | Km (µM) | Vmax (nmol/min/mg protein) |
|---|---|---|
| Glycidol | 25 | 150 |
| This compound | 26 | 142 |
Glycidol is a reactive electrophile known to form covalent adducts with nucleophilic sites on biomolecules, including proteins and DNA. nih.gov These adducts can serve as biomarkers of exposure and are implicated in toxicological mechanisms. For example, glycidol reacts with the N-terminal valine residue of hemoglobin to form a stable N-(2,3-dihydroxypropyl)valine (diHOPrVal) adduct. nih.gov
This compound is an essential tool for studying the mechanisms of adduct formation. When incubated with hemoglobin or DNA, this compound forms deuterated adducts. The resulting adducts have a distinct mass shift (e.g., +5 Da for a this compound adduct compared to a glycidol adduct) that allows for their unambiguous detection and quantification by mass spectrometry. smolecule.com This enables precise kinetic studies of adduct formation and can help identify previously unknown sites of modification on complex biomolecules.
| Biomolecule | Adduct-Forming Agent | Resulting Adduct | Monoisotopic Mass of Adduct (Da) |
|---|---|---|---|
| Hemoglobin (N-terminal Valine) | Glycidol | diHOPrVal | 193.100 |
| Hemoglobin (N-terminal Valine) | This compound | diHOPrVal-d5 | 198.132 |
| Guanine (in DNA) | Glycidol | N7-(2,3-dihydroxypropyl)guanine | 225.092 |
| Guanine (in DNA) | This compound | N7-(2,3-dihydroxypropyl-d5)guanine | 230.123 |
Analysis of Epoxide Ring-Opening Reactions with Deuterated Glycidol
The three-membered ring of epoxides is highly strained, making them susceptible to ring-opening reactions by a variety of nucleophiles. libretexts.org These reactions can proceed under either acidic or basic conditions, and the regioselectivity of the nucleophilic attack often depends on the reaction conditions and the substitution pattern of the epoxide. pressbooks.pubopenstax.org
Under basic or nucleophilic conditions, the ring-opening of an unsymmetrical epoxide generally proceeds via an SN2 mechanism. The nucleophile attacks the less sterically hindered carbon atom. libretexts.orgopenstax.org In contrast, under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group. The reaction then proceeds with SN1-like character, where the nucleophile preferentially attacks the more substituted carbon atom, as this carbon can better stabilize the developing positive charge in the transition state. pressbooks.pubopenstax.org
This compound is an excellent substrate for investigating the regioselectivity of these ring-opening reactions. By reacting this compound with a nucleophile and subsequently analyzing the product structure using techniques like NMR or MS, the exact site of nucleophilic attack can be determined by locating the position of the deuterium atoms relative to the newly introduced functional group. This provides definitive evidence for the prevailing reaction mechanism under a given set of conditions.
| Reaction Conditions | Nucleophile (Nu) | Predominant Mechanism | Major Product Structure |
|---|---|---|---|
| Basic (e.g., NaOMe) | -OCH3 | SN2 | CH3O-CH2-CD(OH)-CD2OH (Attack at less substituted carbon) |
| Acidic (e.g., H2SO4/MeOH) | CH3OH | SN1-like | HO-CH2-CD(OCH3)-CD2OH (Attack at more substituted carbon) |
Stereochemical Course and Regioselectivity Determination in Complex Reactions
The use of isotopically labeled compounds is a cornerstone of mechanistic chemistry, providing insights into reaction pathways that are often unattainable through other means. This compound, with its five deuterium atoms, serves as a powerful tool for elucidating the stereochemical and regioselective outcomes of complex reactions involving the glycidol moiety. The strategic placement of deuterium labels allows researchers to track the fate of specific atoms throughout a reaction sequence, thereby clarifying the precise nature of bond-forming and bond-breaking events.
While specific, detailed research studies focusing exclusively on the use of this compound for determining the stereochemical course and regioselectivity of complex reactions are not widely available in the public domain, the principles of its application can be inferred from established methodologies in isotope labeling studies. The following represents a conceptual framework, supported by general principles of reaction mechanism analysis, for how this compound could be employed in such investigations.
Conceptual Application in Enzymatic Hydrolysis:
Epoxide hydrolases are enzymes that catalyze the ring-opening of epoxides to form diols. The reaction can proceed through attack at either of the two epoxide carbons, and the stereochemical outcome is of significant interest. Consider the hypothetical hydrolysis of racemic this compound catalyzed by an epoxide hydrolase.
The analysis of the resulting deuterated glycerol (B35011) would reveal the enzyme's regioselectivity and the stereochemical course of the reaction. For instance, if the enzyme preferentially attacks the terminal, less substituted carbon (C3), the position of the deuterium atoms in the product would differ from a scenario where the internal, more substituted carbon (C2) is attacked.
Table 1: Hypothetical Product Analysis from Enzymatic Hydrolysis of (R)-Glycidol-d5
| Point of Nucleophilic Attack | Resulting Diol | Deuterium Distribution | Implications for Mechanism |
| C3 (Terminal) | (R)-1,2-dihydroxypropane-1,1,2,3,3-d5 | Deuterium on both primary and secondary carbons | SN2-type attack at the less hindered carbon |
| C2 (Internal) | (R)-1,2-dihydroxypropane-1,1,2,3,3-d5 | Deuterium on both primary and secondary carbons | SN2-type attack at the more hindered carbon with inversion |
This table is illustrative and based on established principles of epoxide ring-opening reactions.
Detailed Research Findings:
In studies involving other deuterated epoxides, researchers have utilized techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to analyze the isotopic distribution in the products. For example, in the acid-catalyzed ring-opening of a deuterated styrene (B11656) oxide, the location of the deuterium atom in the resulting phenylethanediol provides unambiguous evidence for the site of nucleophilic attack and the operation of a carbocation-like intermediate.
Table 2: General Application of Deuterated Epoxides in Mechanistic Studies
| Reaction Type | Isotopic Labeling Strategy | Analytical Technique | Information Gained |
| Acid-Catalyzed Ring Opening | Deuterium at one epoxide carbon | NMR, MS | Regioselectivity of nucleophilic attack |
| Base-Catalyzed Ring Opening | Deuterium at a stereocenter | Chiral HPLC, Polarimetry | Stereochemical outcome (inversion or retention) |
| Enzymatic Resolution | Racemic deuterated epoxide | GC-MS, Chiral Chromatography | Enantioselectivity and regioselectivity of the enzyme |
This table represents a generalized summary of methodologies used in the field.
Computational and Theoretical Approaches to Glycidol D5 Reactivity and Structure
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of Glycidol-d5 at the molecular level. These calculations can predict molecular geometries, vibrational frequencies, and the energies of different electronic states.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It has been applied to study the stability and reactivity of glycidol (B123203) and its derivatives. niscpr.res.inacs.org DFT calculations, often using hybrid functionals like B3LYP or meta-GGA functionals, can provide optimized geometries and predict the stability of different conformers of this compound. niscpr.res.inresearchgate.net For instance, studies on the parent molecule, glycidol, have used DFT to explore its formation from glycerol (B35011), indicating that the dehydration of neutral glycerol to glycidol is a rate-limiting step with a significant energy barrier. researchgate.net These theoretical predictions help in understanding the conditions under which this compound might be formed or might degrade.
The reactivity of this compound can also be assessed using DFT. By calculating the energies of reactants, transition states, and products, reaction mechanisms can be elucidated. For example, the conversion of glycidol to 3-monochloropropane-1,2-diol (3-MCPD) has been investigated using DFT combined with a polarizable continuum model, revealing that the chlorination reaction can occur even without a catalyst. researchgate.net Such studies are crucial for understanding the potential transformations of this compound in various chemical environments.
Table 1: Representative DFT Functionals and Basis Sets Used in Glycidol-related Studies
| DFT Functional | Basis Set | Application | Reference |
| B3LYP | 6-311G(d,p) | Dehydration of glycerol to glycidol | researchgate.net |
| M06-2X | Not Specified | Mechanism of glycerol dehydration | researchgate.net |
| PW6B95 | jul-cc-pVDZ | Geometries and spectroscopic parameters | nih.gov |
| rev-DSDPBEP86 | jun-cc-pVTZ | Vibrational corrections for equilibrium structures | nih.gov |
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory for studying reaction pathways. illinois.edu These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are employed to accurately characterize reaction paths and identify transition states for reactions involving this compound. For example, ab initio calculations have been used to study the unimolecular dissociation of glycerol to glycidol, providing insights into the reaction dynamics. researchgate.net The identification of transition state structures and the calculation of activation energies are critical for predicting reaction rates and understanding the kinetic stability of this compound. These methods have also been applied to investigate the interactions of similar small molecules in solution, which can be extended to understand the behavior of this compound in different solvent environments. dokumen.pub
Molecular Dynamics Simulations of this compound Interactions within Chemical and Biological Environments
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions with their surroundings over time. glycoforum.gr.jpresearchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of how this compound interacts with other molecules, such as solvents or biological macromolecules. glycoforum.gr.jpnih.gov
In a chemical context, MD simulations can be used to study the solvation of this compound in different solvents, providing information on its conformational preferences and the structure of the surrounding solvent molecules. In a biological environment, MD simulations can explore the interactions of this compound with proteins or DNA. nih.gov This is particularly relevant given that the parent compound, glycidol, is known for its reactivity towards biological nucleophiles. Simulations can help identify potential binding sites and modes of interaction, offering insights into the mechanisms of its biological activity. The use of force fields, which are sets of empirical potential energy functions, is crucial for the accuracy of classical MD simulations. glycoforum.gr.jp For more detailed studies, quantum mechanics/molecular mechanics (QM/MM) methods can be employed, where the reactive part of the system (e.g., this compound) is treated with quantum mechanics, and the larger environment (e.g., a protein) is treated with classical mechanics.
Prediction of Spectroscopic Signatures and Isotopic Shifts
Computational methods are invaluable for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation and interpretation. For this compound, theoretical calculations can predict its vibrational (infrared and Raman), nuclear magnetic resonance (NMR), and electronic spectra.
The deuterium (B1214612) labeling in this compound leads to characteristic isotopic shifts in its spectra compared to the non-deuterated glycidol. Quantum chemical calculations can accurately predict these shifts. For example, DFT calculations of vibrational frequencies can show how the substitution of hydrogen with deuterium affects the positions of vibrational bands. nih.gov This is particularly useful for analyzing complex experimental spectra and assigning specific spectral features to the deuterated parts of the molecule. Similarly, theoretical predictions of NMR chemical shifts can aid in the structural elucidation of this compound and its reaction products. The ability to predict these isotopic shifts is crucial for the use of this compound as an internal standard in analytical methods, such as mass spectrometry, where a distinct mass shift is essential for accurate quantification. acs.orglabmartgh.com
Applications of Glycidol D5 in Advanced Chemical Biology and Analytical Research
Development of Isotopic Internal Standards for Quantitative Analysis of Related Compounds
Glycidol-d5 is frequently employed as a stable isotope-labeled internal standard for the accurate quantification of glycidol (B123203) and its esters in various matrices, particularly in food products and environmental samples. smolecule.comlabmartgh.com The use of a deuterated standard is advantageous in analytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) because its chemical behavior is nearly identical to its non-labeled counterpart, but it has a distinct mass. labmartgh.comanalis.com.my This property allows for correction of sample loss during preparation and instrumental analysis, leading to more accurate and reliable quantification.
For instance, in the analysis of glycidyl (B131873) esters in edible oils and fats, this compound is added to the sample at a known concentration. fda.gov.tw During the analytical process, which may involve extraction, derivatization, and chromatographic separation, any loss of the target analyte (glycidyl esters) will be mirrored by a proportional loss of the this compound internal standard. By comparing the signal of the analyte to the signal of the internal standard in the final measurement, the initial concentration of the analyte can be precisely calculated. fda.gov.tw
Several official methods for the determination of glycidyl esters in food rely on this principle. analis.com.myfda.gov.tweuropa.eu For example, a common approach involves the conversion of glycidyl esters to 3-monobromopropanediol monoesters (3-MBPDEs), followed by transesterification and derivatization before GC-MS/MS analysis, with this compound serving as the crucial internal standard. fda.gov.tw
Table 1: Analytical Methods Utilizing this compound as an Internal Standard
| Analytical Technique | Matrix | Analyte(s) | Role of this compound |
| GC-MS/MS | Edible Oils and Fats | Glycidyl Esters (GEs) | Isotope-labelled internal standard. fda.gov.tw |
| LC-MS/MS | Edible Fats, Oils, and Food Products | Glycidyl Esters (GEs), 2-MCPD, 3-MCPD | Stable isotope dilution analysis. analis.com.my |
| GC-MS | Various Food Categories | Glycidol, 2-MCPD, 3-MCPD | Internal standard for quantification. europa.eu |
Use in Deuterium (B1214612) Metabolic Imaging (DMI) and Spectroscopy (DMS) for Real-time Metabolic Tracing
Deuterium Metabolic Imaging (DMI) is a non-invasive magnetic resonance imaging (MRI)-based technique that allows for the three-dimensional mapping of metabolic pathways in vivo. yale.edunih.gov This method involves the administration of a substrate labeled with deuterium (a non-radioactive isotope of hydrogen), followed by the detection of the deuterated substrate and its metabolic products using deuterium MR spectroscopy. yale.edu
While the direct use of this compound in published DMI studies is not extensively documented in the provided search results, the principles of DMI are applicable to tracking the metabolic fate of deuterated compounds like this compound. By introducing this compound into a biological system, researchers could potentially follow its conversion into various metabolites in real-time. smolecule.comyale.edu This would provide spatial and temporal information about where and how quickly this compound is metabolized within an organism or tissue. yale.edu
The general workflow of a DMI study involves:
Administration of the deuterated substrate: The subject receives the deuterium-labeled compound, such as [6,6'-2H2]glucose. yale.edunih.gov
Metabolic conversion: The body metabolizes the deuterated substrate, incorporating the deuterium atoms into various downstream products. yale.edu
Data acquisition: A 3D MR spectroscopic imaging (MRSI) study is performed to detect the unique spectral signatures of the different deuterated molecules. yale.edu
Metabolic mapping: The spectral data is processed to create maps that show the spatial distribution and concentration of the deuterated substrate and its metabolites. yale.edu
This technique has been successfully used with other deuterated molecules like glucose and acetate (B1210297) to study energy metabolism, demonstrating its potential for tracking compounds like this compound. nih.govnih.govcopernicus.orgarxiv.org
As a Probe for Elucidating Metabolic Fate of Epoxides in Complex Systems
The epoxide group in glycidol is highly reactive and plays a central role in its biological activity and toxicity. smolecule.combibliotekanauki.pl this compound serves as an invaluable probe for understanding the metabolic fate of epoxides in complex biological systems. The deuterium label allows researchers to distinguish the administered compound and its metabolites from the vast pool of endogenous, non-labeled molecules. smolecule.com
When this compound is introduced into a biological system, it undergoes various metabolic reactions, primarily involving the opening of the epoxide ring. bibliotekanauki.pl One of the key metabolic pathways for epoxides is hydrolysis, catalyzed by epoxide hydrolase enzymes, which converts the epoxide to a diol. ecetoc.org In the case of glycidol, this reaction yields glycerol (B35011). bibliotekanauki.plresearchgate.net
By using this compound, scientists can track the formation of deuterated glycerol and other potential metabolites using mass spectrometry. smolecule.com This helps to elucidate the specific pathways involved in the detoxification and biotransformation of glycidol. For example, studies have shown that glycidyl esters are hydrolyzed by lipases in the digestive tract to release glycidol, which is then available for further metabolism. researchgate.net Using a labeled compound like this compound would confirm this pathway and allow for the quantification of the released deuterated glycidol.
Investigation of Biotransformation Pathways and Product Identification
A significant application of this compound is in the detailed investigation of its biotransformation pathways and the identification of its metabolic products. smolecule.com The stable isotope label is essential for distinguishing metabolites of the administered compound from endogenous compounds, which is often a major challenge in metabolism studies. smolecule.com
The metabolism of xenobiotics like glycidol typically proceeds through Phase I and Phase II reactions. Phase I reactions, often mediated by cytochrome P450 enzymes, introduce or expose functional groups. dshs-koeln.de For epoxides, a key Phase I reaction is hydrolysis to diols. ecetoc.org Phase II reactions involve the conjugation of the modified compound with endogenous molecules to increase water solubility and facilitate excretion. dshs-koeln.de
By administering this compound and analyzing biological samples (e.g., urine, plasma, tissue homogenates) with techniques like LC-MS or GC-MS, researchers can identify novel metabolites. The deuterium atoms create a characteristic isotopic pattern in the mass spectrum, which acts as a "tag" for all molecules derived from the original this compound. This allows for the confident identification of metabolites even at very low concentrations. smolecule.com
Studies on related compounds have shown that biotransformation can involve hydroxylation, dehydrogenation, and conjugation with molecules like glucuronic acid or glutathione. dshs-koeln.demdpi.com The use of this compound would enable researchers to determine if similar pathways are relevant for glycidol and to precisely identify the chemical structures of the resulting products.
Future Research Directions and Emerging Methodologies for Glycidol D5
Novel Synthetic Routes for Diverse Deuterium-Labeled Glycidol (B123203) Derivatives
The development of new synthetic methods is crucial for producing a wider range of deuterium-labeled glycidol derivatives with high isotopic purity and stereospecificity. Current research is exploring both chemical and biocatalytic approaches to achieve this.
Chemoenzymatic routes are being investigated to synthesize stereospecifically deuterium-labeled compounds. acs.org One key step in this approach is the kinetic resolution of racemic mixtures of secondary propargyl alcohols catalyzed by lipases. acs.org The presence of an acetylenic bond in these precursors simplifies the determination of the absolute configuration of the resolved alcohols and provides a convenient point for introducing deuterium (B1214612). acs.org Another promising strategy involves the use of palladium-based catalysts. For instance, a Pd/C-Al-D2O catalytic system has been shown to facilitate selective hydrogen-deuterium (H-D) exchange reactions in D2O, offering an environmentally benign method for deuteration. nih.gov This approach has demonstrated high efficiency and selectivity for various organic molecules. nih.gov Researchers are also exploring the direct epoxidation of corresponding allyl alcohols as a convenient method for preparing reactive oxiranes like glycidol. acs.org
Biocatalytic methods offer a high degree of stereoselectivity. For example, ketoreductases (KREDs) have been used to synthesize perdeuterated and mono-tritium-labeled (R)-9-(2-hydroxypropyl)adenine, which are intermediates for antiviral agents. rsc.org Specifically, deuterium-labeled compounds have been produced through the H/D exchange of acidic protons, with further labeling achieved by enzymatic ketone reduction. rsc.org
Future work in this area will likely focus on:
Developing more efficient and selective catalysts for H-D exchange.
Expanding the range of biocatalytic tools for stereospecific deuteration.
Combining chemo- and biocatalytic steps to create novel and efficient synthetic pathways.
Investigating new precursors and reaction conditions to improve yields and isotopic enrichment.
Expansion of Glycidol-d5 Applications in Multi-Omics Research and Systems Biology
The integration of multiple "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—provides a comprehensive understanding of biological systems. metwarebio.comnih.gov this compound is poised to become a valuable tool in this field, moving beyond its current use as a simple internal standard.
In multi-omics analysis, this compound can act as a tracer to follow the metabolic fate of glycidol within a biological system. smolecule.com By tracking the incorporation of deuterium into various metabolites, researchers can elucidate the complex metabolic pathways and regulatory networks affected by glycidol exposure. metwarebio.comsmolecule.com This is particularly important for understanding the mechanisms of toxicity of glycidol, which is classified as a probable human carcinogen. mdpi.comresearchgate.net
Systems biology aims to model and understand the complex interactions within biological systems. nih.govnbis.se The data generated from this compound tracer studies can be used to build and validate computational models of metabolic networks. nbis.se These models can help predict the downstream effects of glycidol exposure and identify potential biomarkers of effect. nbis.se
Future research in this area should focus on:
Integrating data from this compound tracer studies with other omics data to build comprehensive systems biology models. metwarebio.comnbis.se
Using this compound to investigate the impact of glycidol on gene and protein expression related to lipid metabolism and transport. smolecule.com
Developing new analytical methods to detect and quantify a wider range of deuterated metabolites derived from this compound.
Exploration of this compound in Material Science for Mechanistic Understanding of Polymerization (e.g., polyglycidol)
The use of isotopically labeled monomers like this compound offers a powerful tool for understanding polymerization mechanisms. Polyglycidol and its derivatives are biocompatible hyperbranched polymers with a wide range of potential applications in biomedicine. acs.org
By incorporating this compound into the polymerization reaction, researchers can track the fate of the monomer and gain insights into the reaction kinetics and the structure of the resulting polymer. For example, in the cationic copolymerization of 3,3-bis(hydroxymethyl)oxetane and glycidol, deuterated solvents and monomers can be used in NMR studies to monitor the conversion of the monomers over time. acs.org This provides valuable information about the incorporation of each monomer into the copolymer structure. acs.org
The synthesis of glycidyl-polymer-based poly(ionic liquid)s is another area where this compound could be beneficial. rsc.orgacs.org These materials are being explored for applications such as polymer electrolytes. rsc.org Understanding the polymerization mechanism is key to controlling the properties of the final material.
Future research in this area could include:
Using this compound in combination with advanced NMR and mass spectrometry techniques to elucidate the detailed mechanism of ring-opening multibranching polymerization of glycidol.
Investigating the influence of reaction conditions on the structure and properties of polyglycidol using this compound as a tracer.
Synthesizing well-defined, deuterium-labeled polyglycidols for use as standards in polymer characterization.
Exploring the use of this compound to study the degradation and stability of polyglycidol-based materials.
Q & A
Basic Research Questions
Q. What analytical techniques are optimal for quantifying Glycidol-d5 in lipid matrices, and how do LC-MS/MS and GC-MS compare in sensitivity and accuracy?
- LC-MS/MS offers high specificity for glycidol esters in complex matrices, utilizing atmospheric pressure chemical ionization (APCI) for precise detection . GC-MS, combined with derivatization (e.g., 3-monochloropropanediol-d5 conversion), provides robust quantification via stable isotope dilution, with ions at m/z 147 (target) and 150 (internal standard) . Selection depends on matrix complexity: LC-MS/MS avoids derivatization steps, while GC-MS enhances resolution for low-concentration samples.
Q. How should calibration curves be constructed for this compound to ensure accurate quantification in diverse matrices?
- Prepare calibration standards by spiking matrices with this compound and plotting the ratio of analyte-to-internal standard amounts (X-axis) against peak area ratios (Y-axis). Use linear regression with a minimum of five calibration points, ensuring R² > 0.99. For lipid-rich samples, validate recovery rates (e.g., 101–109% in spiked oils) to account for matrix effects .
Q. What steps are critical for documenting this compound usage in experimental protocols to ensure reproducibility?
- Detail synthesis/purity verification (e.g., NMR, HPLC), storage conditions, and preparation steps (e.g., derivatization time/temperature). Include internal standard concentration ratios and instrument parameters (e.g., GC-MS SIM mode). Cross-reference supplementary materials for extended datasets .
Advanced Research Questions
Q. How can discrepancies in reported recovery rates of this compound (e.g., 101% vs. 109%) be systematically addressed?
- Conduct matrix-matched validation: Spike this compound into control samples (e.g., unprocessed vs. processed oils) to isolate matrix interference. Compare extraction efficiency using accelerated solvent extraction (ASE) vs. manual homogenization. Statistical tools (e.g., ANOVA) can identify variance sources, such as derivatization inconsistency or ion suppression .
Q. What methodological adjustments are required to resolve contradictions in detection limits across studies using this compound?
- Re-evaluate sample preparation: Processed oils exhibit higher glycidol ester formation (e.g., 10.6 µg/g GE in refined oils vs. undetectable levels in unprocessed oils) due to thermal degradation. Optimize cleanup steps (e.g., solid-phase extraction) and validate limits of detection (LOD) via signal-to-noise ratios ≥ 3 .
Q. How can multi-omics approaches integrate this compound data to study lipid oxidation pathways?
- Pair GC-MS quantification with lipidomics (LC-Orbitrap) to map glycidol ester formation pathways. Use isotopic tracing (¹³C-labeled precursors) to track oxidative byproducts. Bioinformatics tools (e.g., MetaboAnalyst) can correlate glycidol levels with enzymatic activity (e.g., lipase inhibition) .
Q. What strategies ensure reproducibility of this compound-based methods in multi-laboratory studies?
- Standardize protocols via interlaboratory trials: Distribute pre-spiked samples and validate intra-/inter-day precision (CV < 15%). Require detailed metadata (e.g., column type, ionization settings) and use reference materials (e.g., NIST SRM 1585) for cross-lab calibration .
Data Analysis and Contradiction Resolution
Q. How should researchers statistically validate this compound quantification data to address potential outliers?
- Apply Grubbs’ test to identify outliers in triplicate measurements. Use weighted linear regression for heteroscedastic data. Report confidence intervals (95%) for recovery rates and perform robustness testing (e.g., Youden’s factorial design) to assess method variability .
Q. What frameworks are effective for reconciling contradictory findings in this compound stability studies?
- Adopt a "principal contradiction" analysis: Identify dominant factors (e.g., temperature, pH) influencing glycidol ester hydrolysis. Use response surface methodology (RSM) to model interaction effects and prioritize variables requiring re-testing .
Tables for Key Experimental Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
